molecular formula C10H16 B011609 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane CAS No. 110656-00-3

1,1,2-Trimethyl-2-prop-1-ynylcyclobutane

Cat. No.: B011609
CAS No.: 110656-00-3
M. Wt: 136.23 g/mol
InChI Key: YDXZOZAYBOKILQ-UHFFFAOYSA-N
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Description

1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is a cyclobutane derivative featuring a strained four-membered ring substituted with three methyl groups and a terminal alkyne (prop-1-ynyl) group.

Properties

CAS No.

110656-00-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,1,2-trimethyl-2-prop-1-ynylcyclobutane

InChI

InChI=1S/C10H16/c1-5-6-10(4)8-7-9(10,2)3/h7-8H2,1-4H3

InChI Key

YDXZOZAYBOKILQ-UHFFFAOYSA-N

SMILES

CC#CC1(CCC1(C)C)C

Canonical SMILES

CC#CC1(CCC1(C)C)C

Synonyms

Cyclobutane, 1,1,2-trimethyl-2-(1-propynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Analogues

(a) 1-Thiocyanatoprop-2-yne (Prop-2-yn-1-ylsulfanyl)carbonitrile
  • Structure : Linear alkyne (prop-2-ynyl) with a thiocyanate (-SCN) group.
  • Key Properties: Molecular Formula: C₄H₃NS (vs. C₁₀H₁₆ for 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane). Hazards: No classified physical or environmental hazards reported, but toxicological data are incomplete .
(b) 1,2,3-Trichloropropane
  • Structure : Linear propane substituted with three chlorine atoms.
  • Key Properties: Molecular Formula: C₃H₅Cl₃. Regulatory Status: Listed in TSCATS (Toxic Substances Control Act Test Submissions) with active NIH research projects investigating its toxicity and environmental persistence . Toxicity: Documented carcinogenic and neurotoxic effects in animal studies, highlighting risks absent in the less halogenated this compound.
(c) Isopentane (2-Methylbutane)
  • Structure : Branched alkane (C₅H₁₂) without functional groups.
  • Key Properties :
    • Volatility and Flammability: High flammability (flash point: -51°C) due to lack of stabilizing groups, unlike the cyclobutane derivative, which may exhibit reduced volatility from ring strain and substituents .

Physicochemical and Hazard Profiles

Compound Molecular Formula CAS Number Key Functional Groups Hazards (GHS/CLP) Regulatory Status
This compound C₁₀H₁₆ Not publicly listed Cyclobutane, alkyne, methyl groups Unknown (limited data) No specific regulations cited
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS 24309-48-6 Alkyne, thiocyanate Unclassified hazards; precautionary measures for dust/fume EC1272/08 Regulation compliance
1,2,3-Trichloropropane C₃H₅Cl₃ 96-18-4 Chloroalkane Carcinogenic, neurotoxic Active NIH toxicology studies
Isopentane C₅H₁₂ 78-78-4 Branched alkane Highly flammable, narcotic effects Regulated under OSHA flammable liquids

Research Findings and Gaps

  • Reactivity : The cyclobutane ring in this compound is expected to exhibit strain-driven reactivity (e.g., [2+2] cycloadditions), contrasting with linear alkyne derivatives like (Prop-2-yn-1-ylsulfanyl)carbonitrile, which prioritize functional group transformations .
  • Toxicological Data : Unlike 1,2,3-Trichloropropane, which has extensive toxicity profiles, the methyl and alkyne substituents in the cyclobutane derivative may reduce acute toxicity but require empirical validation .
  • Environmental Impact : Cyclic hydrocarbons generally exhibit lower volatility but higher persistence compared to linear alkanes (e.g., isopentane), though degradation pathways for strained systems remain understudied .

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